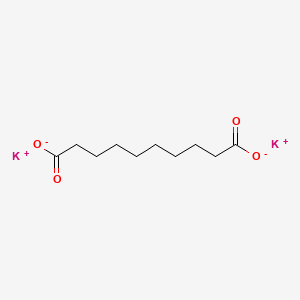

Dipotassium sebacate

Description

Dipotassium sebacate (C₁₀H₁₆K₂O₄) is the dipotassium salt of sebacic acid (decanedioic acid). It is a white, crystalline solid with applications in industrial lubricants, polymer stabilizers, and cosmetics due to its ionic nature and solubility in polar solvents. Its structure comprises two potassium ions bonded to the carboxylate groups of sebacic acid, enabling it to act as a buffering agent or plasticizer in formulations.

Properties

CAS No. |

52457-55-3 |

|---|---|

Molecular Formula |

C10H16K2O4 |

Molecular Weight |

278.43 g/mol |

IUPAC Name |

dipotassium;decanedioate |

InChI |

InChI=1S/C10H18O4.2K/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);;/q;2*+1/p-2 |

InChI Key |

AHMROPIAMLLAPW-UHFFFAOYSA-L |

SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+] |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+] |

Other CAS No. |

52457-55-3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Reactivity

The compound reversibly protonates in acidic environments to regenerate sebacic acid:

This reaction is critical in applications requiring pH-dependent solubility, such as corrosion inhibition .

Metal Complexation and Corrosion Inhibition

Dipotassium sebacate interacts with metal ions (e.g., Ca²⁺, Fe³⁺) to form insoluble complexes, reducing corrosion rates on steel surfaces . In electrochemical studies:

| Parameter | Without Inhibitor | With Sebacate |

|---|---|---|

| Corrosion Current | 1.2 µA/cm² | 0.024 µA/cm² |

| ΔE (Potential Difference) | 450 mV | 58 mV |

Metabolic Degradation

In biological systems, the sebacate anion undergoes β-oxidation to shorter-chain dicarboxylic acids :

-

Plasma half-life: 37.9–39.8 minutes (rats).

-

Renal clearance: 0.291 mL/min per 100 g (indicating partial reabsorption).

-

Bioavailability: 69.09% (oral vs. intraperitoneal routes).

Hydrolysis and Stability

This compound hydrolyzes slowly in aqueous media, with half-lives of:

This stability supports its use in polymer formulations and lubricants .

Reactivity with Cyanides and Sulfides

As a carboxylate salt, it reacts with cyanides and sulfides to release toxic gases (e.g., HCN) under acidic conditions :

Comparison with Similar Compounds

Key Data Tables

Table 1. Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₆K₂O₄ | 294.43 | 50 g/L (20°C) | Polymers, cosmetics |

| Dibutyl Sebacate | C₁₈H₃₄O₄ | 314.46 | 0.002 g/L | PVC plasticizers |

| Dilithium Sebacate | C₁₀H₁₆Li₂O₄ | 214.12 | 120 g/L | Battery electrolytes |

| Didecyl Sebacate | C₃₀H₅₈O₄ | 482.78 | Insoluble | High-temperature lubricants |

Table 2. Toxicity Profiles

| Compound | Aquatic Toxicity (LC₅₀, Lemna minor) | Developmental Toxicity | Environmental Persistence |

|---|---|---|---|

| This compound | >1,000 mg/L (safe) | None observed | Low (ionic dissociation) |

| Dibutyl Sebacate | 12 mg/L (zebrafish EC₅₀) | Positive (EPA data) | High (ester stability) |

| Potassium Carbonate | 3,400 ppm (toxic to duckweed) | Not studied | Moderate |

Research Findings

- Environmental Impact : this compound’s ionic nature promotes rapid dissociation in water, reducing bioaccumulation risks compared to lipophilic esters like dibutyl sebacate, which persist in sediments .

- Functional Versatility : While esters excel in hydrophobic applications (e.g., lubricants, plasticizers), this compound’s solubility and ionic character make it preferable in aqueous formulations (e.g., detergents, buffers) .

- Regulatory Status : The U.S. EPA classifies dibutyl sebacate as requiring further toxicity evaluation, whereas potassium salts like this compound are generally recognized as low-risk under current guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.